molecular formula C70H52MnN2O4 B14790700 Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese

Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese

Cat. No.: B14790700
M. Wt: 1040.1 g/mol
InChI Key: MKVVRIGCQUNSSR-UHFFFAOYSA-N
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Description

(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate is a complex organometallic compound. It is known for its chiral properties and is used in various asymmetric synthesis reactions. The compound features manganese in the +3 oxidation state, coordinated with a Schiff-base ligand derived from chiral diamines and binaphthyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate typically involves the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions to form the Schiff-base ligand . This ligand is then reacted with manganese(III) acetate in acetic acid to form the final complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and enantiomeric excess of the chiral ligands, and optimizing the reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate primarily undergoes oxidation reactions. Manganese(III) acetate is a well-known oxidizing agent and can facilitate the formation of radicals, which then participate in various organic transformations .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkenes, acetic acid, and other substrates that can undergo radical-induced transformations. The reactions are typically carried out in acetic acid or other suitable solvents under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific substrates used. For example, reactions with alkenes can lead to the formation of lactones through radical cyclization processes .

Scientific Research Applications

(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate involves the formation of manganese(III) radicals. These radicals can abstract hydrogen atoms from organic substrates, leading to the formation of carbon-centered radicals. These radicals then undergo further transformations, such as cyclization or addition reactions, to form the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate lies in its chiral properties and its ability to catalyze asymmetric synthesis reactions with high enantiomeric excess. The presence of the binaphthyl groups enhances its selectivity and efficiency in these reactions .

Properties

Molecular Formula

C70H52MnN2O4

Molecular Weight

1040.1 g/mol

IUPAC Name

acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese

InChI

InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);

InChI Key

MKVVRIGCQUNSSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn]

Origin of Product

United States

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